molecular formula C20H13F2N3O3 B6569861 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1021265-10-0

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B6569861
CAS No.: 1021265-10-0
M. Wt: 381.3 g/mol
InChI Key: OOUZXCXLDYBETH-UHFFFAOYSA-N
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Description

N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by a 1,2-oxazole ring substituted with a 2,4-difluorophenyl group at position 5 and a methylene bridge linking the oxazole to the nitrogen of the oxoacetamide moiety. Its molecular formula is C₁₉H₁₂F₂N₃O₃, with a molecular weight of 368.32 g/mol . The compound’s structural uniqueness lies in its dual aromatic systems (indole and fluorophenyl-oxazole), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O3/c21-11-5-6-14(16(22)7-11)18-8-12(25-28-18)9-24-20(27)19(26)15-10-23-17-4-2-1-3-13(15)17/h1-8,10,23H,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUZXCXLDYBETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide (CAS Number: 1021265-10-0) is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes an indole moiety and an oxazole ring, both of which are known to contribute to various biological effects.

Chemical Structure and Properties

PropertyValue
Molecular Formula C20_{20}H13_{13}F2_{2}N3_{3}O3_{3}
Molecular Weight 381.3 g/mol
CAS Number 1021265-10-0

Biological Activity

The biological activity of this compound is primarily attributed to its structural components. The oxazole and indole rings are known for their roles in medicinal chemistry, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that compounds containing oxazole and indole derivatives exhibit significant anticancer properties. For instance, derivatives of oxazole have shown activity against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • CaCo-2 (colon cancer)
  • 3T3-L1 (mouse embryo)

In vitro studies have demonstrated that modifications to the oxazole ring can enhance cytotoxicity against these cell lines. For example, related compounds have been reported to exhibit IC50_{50} values in the low micromolar range, indicating potent activity against tumor cells .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Similar oxazole derivatives have been noted for their effectiveness against bacterial and fungal strains. The mechanism often involves inhibition of key enzymes or disruption of microbial cell walls.

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which play crucial roles in cancer progression and microbial survival.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : By modulating oxidative stress pathways, these compounds may protect normal cells from damage while targeting malignant cells.

Case Studies and Research Findings

A comprehensive review of recent literature highlights several studies focusing on the biological activity of oxazole-containing compounds:

  • Study on Anticancer Activity : A derivative similar to this compound was evaluated against a panel of 12 human tumor cell lines. The results showed significant selectivity towards renal cancer cells with an IC50_{50} value of 1.143 µM .
  • Antimicrobial Efficacy : In a study assessing various oxazole derivatives, one compound exhibited an inhibition zone greater than 20 mm against several bacterial strains, suggesting strong antimicrobial potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide with six structurally related indole-oxoacetamide derivatives, emphasizing substituent variations and their implications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Source
This compound 5-(2,4-Difluorophenyl)-1,2-oxazol-3-ylmethyl C₁₉H₁₂F₂N₃O₃ 368.32 Fluorinated oxazole enhances lipophilicity; indole core may enable π-π interactions.
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 4-Fluorobenzyl C₁₇H₁₃FN₂O₂ 308.30 Lacks oxazole; fluorobenzyl group may reduce steric hindrance.
N-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide 2,4-Dimethylphenyl C₁₈H₁₆N₂O₂ 292.34 Methyl groups increase hydrophobicity; potential for improved membrane permeability.
2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide 5-Methylisoxazol-3-yl C₁₄H₁₁N₃O₃ 269.26 Isoxazole instead of oxazole; methyl substitution may alter metabolic stability.
N-Methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide 5-Methyl-3-phenylisoxazol-4-yl C₂₁H₁₇N₃O₃ 359.38 Bulky phenyl group on isoxazole; potential steric effects on target binding.
(1H-Indol-3-yl)oxoacetamide No additional substituents (parent scaffold) C₁₀H₈N₂O₂ 188.18 Simplest analog; serves as a reference for structure-activity relationship studies.

Structural and Functional Insights

Substituent Impact on Lipophilicity: The 2,4-difluorophenyl-oxazole group in the target compound increases lipophilicity (clogP ~3.2) compared to non-fluorinated analogs like (1H-indol-3-yl)oxoacetamide (clogP ~1.5), which may enhance blood-brain barrier penetration . N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (clogP ~2.8) demonstrates that fluorination without heterocycles still improves lipophilicity but reduces structural complexity .

For example, 2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide showed moderate enzyme inhibition in preliminary screens, possibly due to isoxazole’s resistance to hydrolysis . The 5-(2,4-difluorophenyl) substituent in the target compound may confer selectivity for fluorophilic enzyme active sites, as seen in HIV-1 entry inhibitors with similar motifs .

Steric and Electronic Effects: Bulky groups like the 3-phenylisoxazole in N-Methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide could hinder binding to flat enzymatic pockets, whereas the smaller 5-methylisoxazole in other analogs allows better accommodation .

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